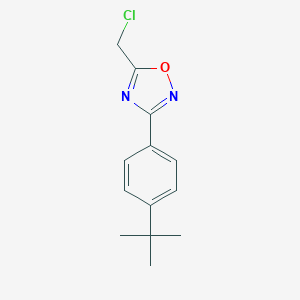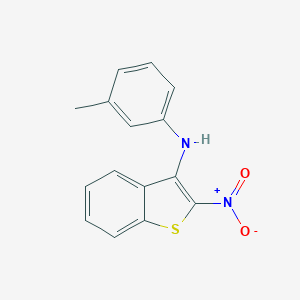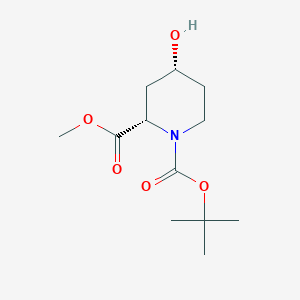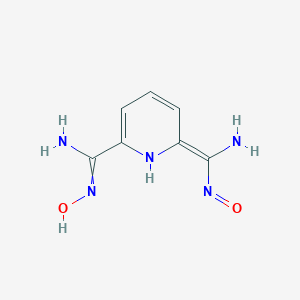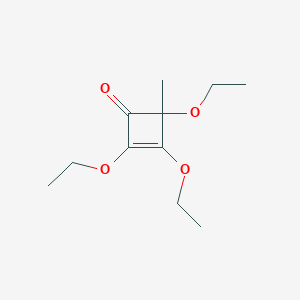
2,3,4-Triethoxy-4-methyl-2-cyclobutenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triethoxy-4-methyl-2-cyclobutenone, also known as TECB, is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure and properties that make it a promising candidate for research in areas such as organic synthesis, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is not well understood, but it is believed to act as a Michael acceptor in various reactions, allowing it to react with nucleophiles and form covalent bonds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. However, studies have shown that it exhibits low toxicity and does not have any significant effects on cell viability or proliferation.
Advantages And Limitations For Lab Experiments
One advantage of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is its high purity and stability, which makes it a reliable reagent for use in lab experiments. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain applications.
Future Directions
There are several potential future directions for research on 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. One area of interest is its potential use in medicinal chemistry as a scaffold for the development of new drugs. Additionally, 2,3,4-Triethoxy-4-methyl-2-cyclobutenone could be further investigated for its potential use in materials science and organic synthesis, particularly in the development of new functionalized polymers and materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
2,3,4-Triethoxy-4-methyl-2-cyclobutenone can be synthesized through a multistep process involving the reaction of 4-methyl-2-cyclobutenone with ethyl orthoformate and sodium ethoxide. The resulting product is then treated with hydrochloric acid and ethanol to yield 2,3,4-Triethoxy-4-methyl-2-cyclobutenone in high purity.
Scientific Research Applications
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has been studied for its potential applications in organic synthesis as a building block for the synthesis of various compounds. It has also been investigated for its potential use in materials science as a precursor for the production of functionalized polymers and materials.
properties
CAS RN |
170117-93-8 |
|---|---|
Product Name |
2,3,4-Triethoxy-4-methyl-2-cyclobutenone |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
InChI Key |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Canonical SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
synonyms |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



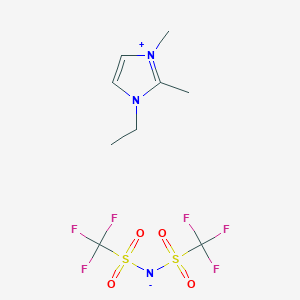
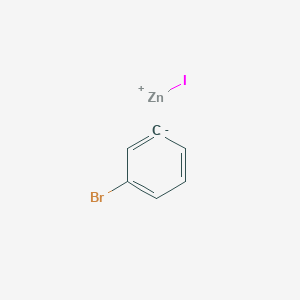
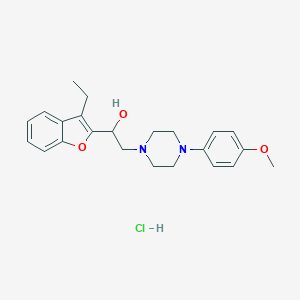
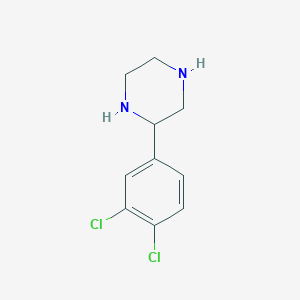
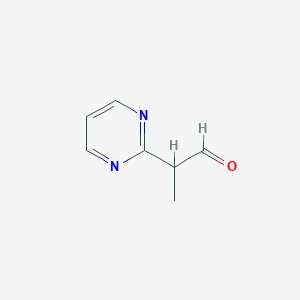
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
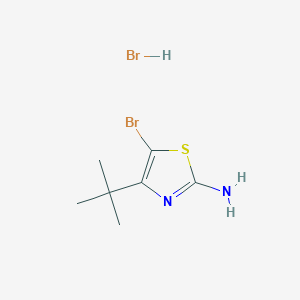
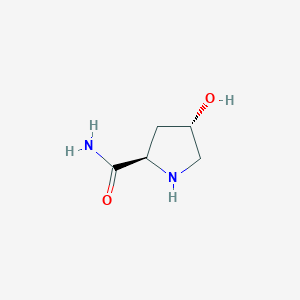
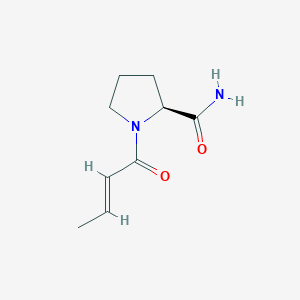
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
